4-(METHYLSULFONAMIDO)BENZALDEHYDE
Overview
Description
4-(METHYLSULFONAMIDO)BENZALDEHYDE, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective N-Acylation Reagents
N-(4-Formylphenyl)methanesulfonamide and its derivatives have been studied for their potential as chemoselective N-acylation reagents. Kondo et al. (2000) explored N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are related compounds, for their chemoselectivity in acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Structural Studies in Crystallography
The compound and its derivatives have been subjects of structural studies in crystallography. Dey et al. (2015) conducted a structural study of three nimesulidetriazole derivatives, including compounds similar to N-(4-Formylphenyl)methanesulfonamide, revealing insights into their molecular geometries and intermolecular interactions (Dey et al., 2015).
Pd-catalyzed N-arylation
Methanesulfonamides, which include N-(4-Formylphenyl)methanesulfonamide, have been utilized in Pd-catalyzed N-arylation processes. Rosen et al. (2011) reported a high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, highlighting a potential application in chemical synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Quantum Chemical Studies
N-(4-Formylphenyl)methanesulfonamide derivatives have been investigated in quantum chemical studies. For instance, Sterkhova et al. (2014) examined the conformations and self-association of Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, providing insights into its molecular behavior and interactions (Sterkhova, Moskalik, & Shainyan, 2014).
NMR and Vibrational Studies
The compound has been a subject of NMR and vibrational studies to understand its molecular properties. Karabacak et al. (2010) conducted a DFT-based study on the molecular conformation, NMR chemical shifts, and vibrational transitions for N-(2-methylphenyl)methanesulfonamide, which is structurally related to N-(4-Formylphenyl)methanesulfonamide (Karabacak, Cinar, & Kurt, 2010).
Synthesis and Characterization
The synthesis and characterization of N-(4-Formylphenyl)methanesulfonamide derivatives have been an area of research. Durgadas et al. (2012) synthesized and characterized N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, revealing the potential for the development of new compounds (Durgadas, Mukkanti, & Pal, 2012).
COX-2 Inhibition Studies
Methanesulfonamide derivatives, including those related to N-(4-Formylphenyl)methanesulfonamide, have been evaluated for their COX-2 inhibition properties. Singh et al. (2004) reported that methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole showed potent COX-2 inhibitory activity (Singh et al., 2004).
Spectroscopic Analysis
Binkowska et al. (2001) conducted structural and spectroscopic studies of the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene, a study which contributes to the understanding of similar compounds, including N-(4-Formylphenyl)methanesulfonamide (Binkowska et al., 2001).
Safety and Hazards
N-(4-Formylphenyl)methanesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is a useful organic compound for research related to life sciences .
Mode of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde, a structurally similar compound, is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme consisting of α and β subunits
Cellular Effects
Benzaldehyde, a structurally similar compound, has been shown to have antifungal activity by disrupting cellular antioxidation systems
Properties
IUPAC Name |
N-(4-formylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYPOSRRWSVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232810 | |
Record name | 4-(Methylsulfonylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83922-54-7 | |
Record name | 4-(Methylsulfonylamino)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083922547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulfonylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(METHYLSULFONYLAMINO)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V28J53B18G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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